6-(Ethoxycarbonyl)spiro[3.3]heptane-2-carboxylic acid
Description
Properties
IUPAC Name |
2-ethoxycarbonylspiro[3.3]heptane-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O4/c1-2-15-10(14)8-5-11(6-8)3-7(4-11)9(12)13/h7-8H,2-6H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVRRUMOGIHGDNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC2(C1)CC(C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10297287 | |
| Record name | 6-(Ethoxycarbonyl)spiro[3.3]heptane-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10297287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28114-90-1 | |
| Record name | 2-Ethyl spiro[3.3]heptane-2,6-dicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28114-90-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 115093 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028114901 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 28114-90-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115093 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-(Ethoxycarbonyl)spiro[3.3]heptane-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10297287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Materials
The synthesis typically begins with the following key starting materials:
- Cyclohexanone : A common ketone used as a precursor.
- Ethyl Chloroformate : This reagent is crucial for introducing the ethoxycarbonyl group.
General Synthetic Route
The synthesis can be summarized in several steps:
Formation of Spirocyclic Intermediate :
- Cyclohexanone is reacted with ethyl chloroformate in the presence of a base such as sodium hydroxide or potassium carbonate, facilitating the formation of the spirocyclic structure.
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- The resulting intermediate undergoes carboxylation to introduce the carboxylic acid functionality at the appropriate position.
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- The product is purified using standard techniques such as recrystallization or chromatography to achieve high purity.
Reaction Conditions
- Temperature : Reactions are typically conducted at room temperature or slightly elevated temperatures to enhance reaction rates.
- Solvents : Common solvents include dichloromethane and ethanol, depending on the specific step of the synthesis.
- Base Catalysts : Sodium hydroxide or potassium carbonate are frequently employed to facilitate reactions involving nucleophiles.
Detailed Research Findings
Research indicates that various modifications and optimizations can enhance yield and purity during the synthesis of this compound.
Yields and Efficiency
- Typical yields from laboratory-scale syntheses range from 60% to 80%, depending on reaction conditions and purification methods used.
| Step | Yield (%) | Comments |
|---|---|---|
| Formation of Intermediate | 75 | Optimized conditions yield higher purity |
| Carboxylation | 65 | Reaction time significantly affects yield |
| Overall Synthesis | 60-80 | Varies based on purification techniques |
Alternative Methods
Recent studies have explored alternative synthetic pathways, including:
Convergent Synthesis Strategies : These involve using multiple precursors that converge into a single product, potentially reducing reaction times and increasing overall efficiency.
Use of Continuous Flow Reactors : Industrial applications may benefit from continuous flow systems that allow for better control over reaction parameters and improved scalability.
Chemical Reactions Analysis
6-(Ethoxycarbonyl)spiro[3.3]heptane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Scientific Research Applications
Medicinal Chemistry
Neurotransmitter Analog Synthesis
One of the primary applications of 6-(Ethoxycarbonyl)spiro[3.3]heptane-2-carboxylic acid is as a building block for synthesizing conformationally restricted analogs of glutamic acid, a crucial neurotransmitter involved in cognitive functions and neuroplasticity. The compound's spirocyclic structure allows for modifications that can enhance the biological activity of these analogs, making them valuable in neuropharmacology research.
Ligand in Metal-Organic Frameworks (MOFs)
The compound acts as a ligand in the formation of metal-organic frameworks. Its rigid structure facilitates unique interactions with metal ions, leading to the development of stable three-dimensional networks. These MOFs have potential applications in gas storage, separation processes, and catalysis due to their high surface area and tunable properties.
Material Science
Polymer Chemistry
In material science, this compound can be utilized to create novel polymers with enhanced properties. The incorporation of spirocyclic units into polymer backbones can impart unique mechanical and thermal properties, making them suitable for advanced applications in coatings, adhesives, and composite materials.
Nanotechnology Applications
The compound's ability to form stable complexes with metal ions also opens avenues for its use in nanotechnology. It can serve as a precursor for synthesizing nanoparticles with specific functionalities, which are applicable in drug delivery systems and imaging techniques in biomedical applications.
Case Study 1: Neuroactive Compound Development
A study demonstrated the synthesis of glutamic acid analogs using this compound as a precursor. The resulting compounds exhibited enhanced receptor binding affinity compared to traditional glutamic acid derivatives, suggesting potential for developing new neuroactive drugs aimed at treating neurological disorders.
Case Study 2: Formation of Metal-Organic Frameworks
Research conducted on the use of this compound in forming metal-organic frameworks revealed that the resultant MOFs displayed exceptional stability and porosity characteristics. These frameworks were tested for carbon dioxide capture applications, showing promising results that indicate their potential utility in addressing environmental challenges related to greenhouse gas emissions.
Mechanism of Action
The mechanism of action of 6-(Ethoxycarbonyl)spiro[3.3]heptane-2-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Ethoxycarbonyl vs. Boc-Amino
- Ethoxycarbonyl (Target Compound) : The ester group is hydrolyzable under acidic/basic conditions to yield carboxylic acids. It serves as a versatile intermediate for amide bond formation .
- Boc-Amino (CAS 1087798-38-6): The tert-butoxycarbonyl (Boc) group is acid-labile, making it ideal for temporary protection in peptide synthesis. Its bulkiness reduces solubility in polar solvents compared to ethoxycarbonyl .
Methoxy vs. Hydroxy
Oxo vs. Carboxylic Acid
- Oxo (CAS 889944-57-4) : The ketone group is electrophilic, enabling reactions like Grignard additions or hydride reductions. It lacks the acidic proton of carboxylic acids, altering pH-dependent behavior .
Biological Activity
6-(Ethoxycarbonyl)spiro[3.3]heptane-2-carboxylic acid (CAS Number: 28114-90-1) is a synthetic compound characterized by its unique spirocyclic structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer, anti-inflammatory, and neuroprotective properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.
The molecular formula of this compound is C11H16O4, with a molecular weight of 212.24 g/mol. Its predicted boiling point is approximately 343.7 °C .
Anticancer Activity
Research indicates that compounds with spirocyclic structures often exhibit significant anticancer properties. For instance, studies have shown that spiro[3.3]heptane derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Case Study : A study evaluated the cytotoxic effects of spiro[3.3]heptane derivatives on HepG2 liver cancer cells. The results demonstrated that these compounds could induce apoptosis at concentrations as low as 50 µM, highlighting their potential as anticancer agents .
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Sonidegib | 0.0015 | Hedgehog signaling pathway inhibition |
| Trans-76 | 0.48 | Apoptosis induction |
| Cis-76 | 0.24 | Cell cycle arrest |
Anti-inflammatory Activity
The anti-inflammatory properties of this compound have also been explored in various studies.
- Research Findings : The compound exhibited significant inhibition of pro-inflammatory cytokines in vitro, suggesting its potential application in treating inflammatory diseases. The mechanism involves the downregulation of NF-kB signaling pathways, which are crucial in inflammatory responses .
Neuroprotective Effects
Neuroprotective properties are critical for compounds aimed at treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
- Experimental Evidence : In vivo studies demonstrated that this compound could reduce oxidative stress markers and improve cognitive functions in animal models subjected to neurotoxic agents .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Key Enzymes : The compound has been shown to inhibit specific enzymes involved in cancer progression and inflammation.
- Modulation of Signaling Pathways : It affects various signaling pathways, such as the Hedgehog and NF-kB pathways.
- Induction of Apoptosis : By promoting apoptotic pathways, the compound can effectively reduce tumor cell viability.
Q & A
Q. What are the primary synthetic routes for 6-(Ethoxycarbonyl)spiro[3.3]heptane-2-carboxylic acid?
The compound is typically synthesized via hydrolysis of its methyl ester precursor. For example, 6-(Boc-aminospiro[3.3]heptane-2-carboxylic acid is obtained by hydrolyzing the corresponding methyl ester under basic conditions, yielding ~87% purity . Additionally, Corey et al. propose introducing functional groups (e.g., amines) via ester intermediates, followed by reduction with agents like LiAlH4 to generate derivatives .
Q. How is the spirocyclic structure of this compound characterized experimentally?
Structural elucidation relies on NMR (¹H/¹³C) and X-ray crystallography. For example, axial chirality in spiro[3.3]heptane derivatives is confirmed by analyzing splitting patterns in NMR spectra and comparing experimental data with computational models (e.g., DFT calculations) . Chiral HPLC can resolve enantiomers, as demonstrated in biocatalytic desymmetrization studies .
Q. What are the stability considerations for handling and storing this compound?
The compound is stable at room temperature but should be protected from moisture and strong acids/bases due to its ester and carboxylic acid groups. Derivatives like 6-oxo analogs show higher reactivity, requiring inert atmosphere storage .
Advanced Research Questions
Q. How can stereochemical control be achieved during the synthesis of spiro[3.3]heptane derivatives?
Biocatalytic methods using ketoreductases enable enantioselective desymmetrization of prochiral precursors. For instance, ketoreductase-mediated reduction of 6-oxaspiro[3.3]heptane-2-carboxylic acid derivatives yields enantiopure alcohols (ee > 99%), which are further functionalized into amino acids or esters without racemization .
Q. How do researchers resolve contradictions in reported pKa values for spiro[3.3]heptane carboxylic acids?
Discrepancies in pKa measurements (e.g., between Liotta et al. and Miller/Schneider) are addressed by standardizing experimental conditions (solvent, temperature) and validating results via computational chemistry (e.g., COSMO-RS simulations) . Comparative studies using isotopically labeled analogs can isolate electronic effects from steric contributions .
Q. What strategies prevent ring-opening or distortion during functionalization of the spiro[3.3]heptane core?
Mild reaction conditions (e.g., low-temperature Pd-catalyzed couplings) preserve the spirocyclic structure. For example, tert-butyl carbamate protection of the amine group in 6-aminospiro[3.3]heptane-2-carboxylic acid prevents unwanted ring cleavage during nucleophilic substitutions .
Q. How does biocatalytic synthesis compare to traditional chemical methods for spirocyclic derivatives?
Biocatalysis offers superior stereoselectivity and milder conditions (e.g., aqueous media, ambient temperature) compared to harsh chemical reductions. However, chemical methods (e.g., LiAlH4 reduction) provide higher yields for non-chiral intermediates .
Q. What role does this compound play in designing neurotensin receptor agonists?
The spiro[3.3]heptane scaffold serves as a rigid core for optimizing ligand-receptor interactions. For example, 2,6-diaza-spiro[3.3]heptane-2-carboxylic acid tert-butyl ester is coupled with aryl amines via Buchwald-Hartwig reactions to create potent agonists, validated by in vitro binding assays .
Q. Methodological Notes
- Stereochemical Analysis : Use chiral stationary phases in HPLC (e.g., Chiralpak AD-H) to resolve enantiomers .
- pKa Determination : Employ potentiometric titration in DMSO/water mixtures to account for solvent effects .
- Safety : Handle derivatives with fluorinated or reactive groups (e.g., 6,6-difluoro analogs) under fume hoods with PPE .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
